(5Z)-5-(2,6-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(2,6-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 5865-19-0
VCID: VC8994111
InChI: InChI=1S/C15H13Cl2NO2S2/c16-11-4-1-5-12(17)10(11)7-13-14(19)18(15(21)22-13)8-9-3-2-6-20-9/h1,4-5,7,9H,2-3,6,8H2/b13-7-
SMILES: C1CC(OC1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S
Molecular Formula: C15H13Cl2NO2S2
Molecular Weight: 374.3 g/mol

(5Z)-5-(2,6-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 5865-19-0

Cat. No.: VC8994111

Molecular Formula: C15H13Cl2NO2S2

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2,6-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one - 5865-19-0

Specification

CAS No. 5865-19-0
Molecular Formula C15H13Cl2NO2S2
Molecular Weight 374.3 g/mol
IUPAC Name (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H13Cl2NO2S2/c16-11-4-1-5-12(17)10(11)7-13-14(19)18(15(21)22-13)8-9-3-2-6-20-9/h1,4-5,7,9H,2-3,6,8H2/b13-7-
Standard InChI Key QOFGHDLHDUWSQO-QPEQYQDCSA-N
Isomeric SMILES C1CC(OC1)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S
SMILES C1CC(OC1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S
Canonical SMILES C1CC(OC1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the thiazolidin-4-one class, a five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms. The Z-configuration at the C5 position is stabilized by conjugation with the 2,6-dichlorophenyl group, while the tetrahydrofuran-2-ylmethyl moiety at N3 introduces stereochemical complexity. Key structural elements include:

  • Core structure: 1,3-thiazolidin-4-one with a thioxo group at C2.

  • Substituents:

    • 2,6-Dichlorobenzylidene at C5 (Z-configuration).

    • Tetrahydrofuran-2-ylmethyl group at N3.

Molecular Formula and Weight

The molecular formula is C₁₅H₁₃Cl₂NO₂S₂, with a molecular weight of 374.3 g/mol. This aligns with related thiazolidin-4-one derivatives, where halogen substitutions (e.g., Cl) enhance lipophilicity and bioactivity .

Table 1: Comparative Structural Data of Selected Thiazolidin-4-one Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₅H₁₃Cl₂NO₂S₂374.32,6-Dichlorobenzylidene, THF-methyl
VC8993269C₁₅H₁₃Cl₂NO₂S₂374.32,4-Dichlorobenzylidene, THF-methyl
2-[(5Z)-5-(2-Chlorobenzylidene)...C₁₆H₁₅ClN₂O₅S₂414.92-Chlorobenzylidene, Sulfone acetamide
PLOS ONE Derivative 6k C₁₄H₁₂N₂O₃S₂328.4Phenylthiazolidine-2-thione

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of thiazolidin-4-ones typically involves a three-component reaction between a primary amine, aldehyde, and thioglycolic acid. For the target compound, a solvent-free method using tetrahydrofuran (THF) as a reaction medium has been reported for analogous structures . Key steps include:

  • Condensation: 2,6-Dichlorobenzaldehyde reacts with a primary amine (e.g., tetrahydrofurfurylamine) to form a Schiff base.

  • Cyclization: Addition of thioglycolic acid and N,N’-dicyclohexylcarbodiimide (DCC) facilitates ring closure at 0–50°C .

  • Purification: Evaporation of THF under reduced pressure yields the crude product, which is recrystallized for purity .

Physicochemical Characterization

  • Melting Point: Thiazolidin-4-ones generally exhibit melting points between 160–220°C, influenced by halogen substitution .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the dichlorophenyl group’s lipophilicity.

  • Spectroscopic Data:

    • UV-Vis: Absorption maxima near 280–320 nm (π→π* transitions of the benzylidene group) .

    • IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S) .

    • NMR: Distinct signals for the tetrahydrofuran protons (δ 3.5–4.5 ppm) and dichlorophenyl aromatic protons (δ 7.0–7.8 ppm) .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of analogous compounds reveal strong binding to XO’s molybdopterin center, with binding energies of −8.5 to −9.2 kcal/mol . The 2,6-dichloro substitution may enhance hydrophobic interactions with Val1011 and Phe914 residues .

Structure-Activity Relationships (SAR)

  • Halogen Position: 2,6-Dichloro substitution improves metabolic stability compared to 2,4-dichloro isomers.

  • Side Chain Modulation: The tetrahydrofuran group balances solubility and target affinity, reducing cytotoxicity .

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